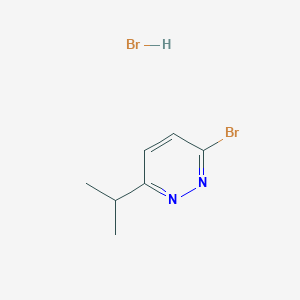

3-Bromo-6-isopropyl-pyridazine hydrobromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-6-propan-2-ylpyridazine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2.BrH/c1-5(2)6-3-4-7(8)10-9-6;/h3-5H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABTSSNMDHVXCNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(C=C1)Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Bromo-6-isopropyl-pyridazine Hydrobromide

This guide provides a comprehensive overview of a robust and reliable synthetic pathway for the preparation of 3-Bromo-6-isopropyl-pyridazine hydrobromide, a key building block for pharmaceutical and agrochemical research. The synthesis is presented in a logical, step-by-step manner, with detailed experimental protocols and an in-depth discussion of the underlying chemical principles.

Introduction

Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antihypertensive, cardiotonic, antiviral, and anticancer properties. Specifically, 3-bromo-6-substituted pyridazines serve as versatile intermediates for the introduction of various functional groups, enabling the exploration of a wide chemical space in drug discovery programs. This guide details a reliable two-step synthesis of 3-Bromo-6-isopropyl-pyridazine from a readily accessible pyridazinone precursor, followed by its conversion to the hydrobromide salt.

Proposed Synthetic Pathway

The synthesis of this compound is proposed to proceed via a two-step sequence, starting from the cyclocondensation of isopropylmaleic anhydride with hydrazine to form 6-isopropylpyridazin-3(2H)-one. This intermediate is then subjected to bromination using phosphorus oxybromide to yield the desired 3-Bromo-6-isopropyl-pyridazine. Finally, the free base is converted to its hydrobromide salt.

Part 1: Synthesis of 6-isopropylpyridazin-3(2H)-one

The initial step in the synthesis is the formation of the pyridazinone ring through the reaction of isopropylmaleic anhydride with hydrazine hydrate. This reaction is a classic example of a condensation reaction to form a six-membered heterocyclic ring.

Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of isopropylmaleic anhydride (1.0 eq) in a suitable solvent such as glacial acetic acid or ethanol is prepared.

-

Addition of Hydrazine: Hydrazine hydrate (1.1 eq) is added dropwise to the solution at room temperature with vigorous stirring. An exothermic reaction may be observed.

-

Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then triturated with water, and the solid product is collected by filtration.

-

Purification: The crude 6-isopropylpyridazin-3(2H)-one is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.

Part 2: Synthesis of 3-Bromo-6-isopropyl-pyridazine

The second step involves the conversion of the hydroxyl group of the pyridazinone tautomer to a bromide using phosphorus oxybromide (POBr₃). This is a standard method for the halogenation of pyridazinones and other hydroxy-substituted heterocyclic compounds.[1]

Experimental Protocol

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), 6-isopropylpyridazin-3(2H)-one (1.0 eq) is mixed with an excess of phosphorus oxybromide (2.0-3.0 eq).

-

Reaction: The reaction mixture is heated to 70-80 °C and stirred for 12-16 hours (overnight). The reaction should be carried out in a well-ventilated fume hood due to the evolution of HBr gas.

-

Work-up: Upon completion, the reaction mixture is cooled to approximately 40 °C and then slowly and carefully poured onto crushed ice with stirring. This will quench the excess phosphorus oxybromide.

-

Neutralization and Extraction: The aqueous mixture is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The aqueous layer is then extracted three times with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3-Bromo-6-isopropyl-pyridazine. The product can be further purified by column chromatography on silica gel.

Part 3: Formation of this compound

The final step is the formation of the hydrobromide salt, which can improve the compound's stability and handling properties.

Experimental Protocol

-

Dissolution: The purified 3-Bromo-6-isopropyl-pyridazine is dissolved in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

-

Acidification: A solution of hydrogen bromide in the same solvent (or a solution of HBr in acetic acid) is added dropwise to the stirred solution of the free base at 0 °C.

-

Precipitation and Isolation: The hydrobromide salt will precipitate out of the solution. The solid is collected by filtration, washed with a small amount of the cold anhydrous solvent, and dried under vacuum to yield the final product.

Visualization of the Synthetic Pathway

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-6-isopropyl-pyridazine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of 3-Bromo-6-isopropyl-pyridazine hydrobromide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyridazine core is a key structural motif in various biologically active molecules, and understanding the properties of its derivatives is crucial for the development of new therapeutic agents.[1][2][3][4] This document delves into the synthesis, characterization, and key physicochemical parameters of this compound, offering both established data and predictive insights based on the analysis of structurally related compounds.

Introduction to Pyridazine Derivatives

Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms. This arrangement imparts unique electronic and physical properties, including a significant dipole moment and the ability to act as hydrogen bond acceptors.[1][5] These characteristics are pivotal in molecular recognition and drug-receptor interactions.[1] The introduction of substituents, such as a bromine atom and an isopropyl group, further modulates these properties, influencing factors like lipophilicity, metabolic stability, and target-binding affinity. The hydrobromide salt form is often utilized to enhance aqueous solubility and improve handling characteristics of the parent compound.

Pyridazine derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, antihypertensive, and anticancer properties.[2][3][4] The specific compound, 3-Bromo-6-isopropyl-pyridazine, serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.

Synthesis and Structure

The synthesis of 3-Bromo-6-isopropyl-pyridazine typically involves the construction of the pyridazine ring from appropriate precursors, followed by bromination. While specific synthesis routes for this exact molecule are not extensively detailed in publicly available literature, general methods for the synthesis of substituted pyridazines can be adapted. A plausible synthetic pathway is outlined below.

Illustrative Synthetic Workflow

Caption: A generalized workflow for the synthesis of this compound.

The structure of this compound consists of the pyridazine ring substituted at the 3-position with a bromine atom and at the 6-position with an isopropyl group. The hydrobromide salt is formed by the protonation of one of the nitrogen atoms in the pyridazine ring by hydrobromic acid.

Physicochemical Properties

Detailed experimental data for this compound is limited. However, we can infer and predict its properties based on the known characteristics of the parent compound and related pyridazine derivatives.

| Property | Predicted/Known Value | Source/Method of Prediction |

| Molecular Formula | C₇H₁₀Br₂N₂ | PubChem[6] |

| Molecular Weight | 281.98 g/mol | PubChem[6] |

| Appearance | Colorless to light yellow solid | Supplier Data[7] |

| Boiling Point | 297.9±20.0 °C (Predicted for free base) | ChemicalBook[7] |

| Density | 1.414±0.06 g/cm³ (Predicted for free base) | ChemicalBook[7] |

| pKa | 1.14±0.10 (Predicted for free base) | ChemicalBook[7] |

| LogP | 2.36 (Predicted for free base) | ChemScene[8] |

| Solubility | Soluble in DMSO, Methanol (Slightly), Water (Slightly) (for a similar compound) | BOC Sciences[] |

Note: The hydrobromide salt is expected to have significantly higher aqueous solubility compared to the free base.

Experimental Protocols for Characterization

To rigorously determine the physicochemical properties of this compound, a series of standard analytical techniques should be employed.

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the chemical structure and purity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will provide information on the number and environment of the hydrogen atoms. Expected signals would include those for the isopropyl group (a doublet and a septet) and the aromatic protons on the pyridazine ring.

-

¹³C NMR: Will identify the carbon framework of the molecule. The spectrum would show distinct signals for the isopropyl carbons, the aromatic carbons of the pyridazine ring, and the carbon atom attached to the bromine.[10][11]

-

-

Infrared (IR) Spectroscopy: Will help identify the functional groups present in the molecule. Characteristic absorption bands for aromatic C-H stretching, C=N stretching of the pyridazine ring, and C-Br stretching would be expected.[12]

-

Mass Spectrometry (MS): Will determine the molecular weight and can provide information about the fragmentation pattern, further confirming the structure. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br) would be a key feature in the mass spectrum.

Chromatographic Analysis

Chromatographic techniques are crucial for assessing the purity of the compound.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water (with an acidic modifier like formic acid or trifluoroacetic acid) and an organic solvent (like acetonitrile or methanol), would be suitable for purity determination.

-

Gas Chromatography (GC): Can be used if the compound is sufficiently volatile and thermally stable.

Determination of Physicochemical Parameters

-

Melting Point: The melting point should be determined using a standard melting point apparatus. A sharp melting point range is indicative of high purity.

-

Solubility: The solubility in various solvents (e.g., water, ethanol, DMSO, buffers at different pH values) should be determined. This is a critical parameter for drug development, affecting bioavailability and formulation.

-

pKa Determination: The acid dissociation constant (pKa) can be determined by potentiometric titration or by UV-spectrophotometry at different pH values. The pKa value is crucial for understanding the ionization state of the molecule at physiological pH, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.[13]

-

Stability Studies: The chemical stability of the compound should be assessed under various conditions (e.g., different pH values, temperatures, and light exposure) to determine its shelf life and potential degradation pathways.

Experimental Workflow for Characterization

Caption: A standard workflow for the comprehensive characterization of a novel chemical entity.

Reactivity and Chemical Behavior

The this compound is expected to exhibit reactivity characteristic of a halopyridazine. The bromine atom can be displaced by various nucleophiles, making it a versatile intermediate for the synthesis of a diverse range of derivatives. The pyridazine ring itself is relatively stable due to its aromatic character. The hydrobromide salt will likely be acidic in aqueous solution.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with care, following standard laboratory safety procedures. Based on data for similar brominated heterocyclic compounds, it may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[14][15][16][17]

Recommended Handling Precautions:

-

Work in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a compound with significant potential as a building block in drug discovery. This guide has provided a detailed overview of its known and predicted physicochemical properties, along with a roadmap for its comprehensive experimental characterization. A thorough understanding of these properties is fundamental for its effective utilization in the synthesis of novel therapeutic agents. The methodologies and insights presented herein are intended to support researchers in their efforts to explore the full potential of this and related pyridazine derivatives.

References

-

The pyridazine heterocycle in molecular recognition and drug discovery - PMC. (URL: [Link])

-

Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives - JOCPR. (URL: [Link])

-

Calculated pKa values of pyridazine (1), the pyridazine–BF3 adduct (2),... - ResearchGate. (URL: [Link])

-

SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University. (URL: [Link])

-

Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives - JOCPR. (URL: [Link])

-

Calculated pKa values for C-H bonds in 1 and 3 - ResearchGate. (URL: [Link])

-

Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - NIH. (URL: [Link])

-

Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation - ResearchGate. (URL: [Link])

-

3-Bromopyridazine | C4H3BrN2 | CID 13126699 - PubChem. (URL: [Link])

-

Pyridazine | C4H4N2 | CID 9259 - PubChem - NIH. (URL: [Link])

-

3-Bromopyridine Safety Data Sheet - Jubilant Ingrevia. (URL: [Link])

-

Determination of the pKa values of some pyridine derivatives by computational methods - Bulgarian Chemical Communications. (URL: [Link])

-

An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines - ResearchGate. (URL: [Link])

-

A One-Pot Approach to Novel Pyridazine C-Nucleosides - MDPI. (URL: [Link])

-

3-Bromo-6-isopropylpyridazine | C7H9BrN2 | CID 45787810 - PubChem. (URL: [Link])

-

Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives - MDPI. (URL: [Link])

-

3-Bromo-6-methoxypyridazine | C5H5BrN2O | CID 252110 - PubChem. (URL: [Link])

-

3-BROMO-6-METHYLPYRIDAZINE - SpectraBase. (URL: [Link])

-

Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (URL: [Link])

-

Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC - NIH. (URL: [Link])

-

Pyridazine and its derivatives | PPTX - Slideshare. (URL: [Link])

-

CAS No : 446273-59-2 | Product Name : 4-Bromo-6-chloropyridazin-3-amine. (URL: [Link])

-

4-Bromopyridazine hydrobromide | C4H4Br2N2 | CID 53407906 - PubChem. (URL: [Link])

-

This compound 250mg - Dana Bioscience. (URL: [Link])

-

CAS 1914148-57-4|3-Bromo-6-Bromomethylpyridazine Hydrobromide. (URL: [Link])

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 3-Bromo-6-isopropylpyridazine | C7H9BrN2 | CID 45787810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pyridazine, 3-broMo-6isopropyl | 1086383-70-1 [amp.chemicalbook.com]

- 8. chemscene.com [chemscene.com]

- 10. spectrabase.com [spectrabase.com]

- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 12. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 13. bcc.bas.bg [bcc.bas.bg]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. 3-Bromopyridazine | C4H3BrN2 | CID 13126699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. jubilantingrevia.com [jubilantingrevia.com]

- 17. fishersci.com [fishersci.com]

Spectroscopic Characterization of 3-Bromo-6-isopropyl-pyridazine Hydrobromide: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth analysis of the spectroscopic properties of 3-Bromo-6-isopropyl-pyridazine hydrobromide, a heterocyclic compound of interest in medicinal chemistry and materials science. Aimed at researchers, scientists, and drug development professionals, this document synthesizes predicted and analogous experimental data to offer a comprehensive understanding of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this molecule. The guide emphasizes the causal relationships behind spectral features, providing a framework for the identification, purification, and structural elucidation of this and related pyridazine derivatives. Detailed experimental protocols and data interpretation strategies are presented to ensure scientific integrity and practical applicability.

Introduction: The Chemical Significance of Substituted Pyridazines

Pyridazine scaffolds are integral to a wide array of biologically active compounds, exhibiting properties that span from antimicrobial to anticancer activities. The introduction of various substituents onto the pyridazine ring allows for the fine-tuning of their physicochemical and pharmacological properties. 3-Bromo-6-isopropyl-pyridazine, as a hydrobromide salt, presents an interesting case for spectroscopic analysis due to the combined electronic effects of the bromine and isopropyl substituents, as well as the influence of protonation on the heterocyclic ring.

Accurate spectroscopic characterization is paramount for confirming the identity and purity of newly synthesized compounds and for understanding their electronic and structural nuances. This guide will delve into the expected ¹H NMR, ¹³C NMR, IR, and MS data for this compound, providing a foundational reference for researchers working with this class of molecules.

Molecular Structure and Key Features

To understand the spectroscopic data, it is essential to first visualize the molecule's structure. The hydrobromide salt form implies the protonation of one of the nitrogen atoms in the pyridazine ring, creating a pyridazinium cation with a bromide counter-ion.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical structural information. Due to the protonation of the pyridazine ring, the chemical shifts of the ring protons and carbons are expected to be shifted downfield compared to the free base, owing to the increased electron-withdrawing effect of the positively charged nitrogen.[1]

¹H NMR Spectroscopy

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons and the isopropyl group. The proton on the nitrogen will likely be broad and may exchange with residual water in the solvent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 8.2 | d | 1H | H-4 |

| ~7.8 - 8.0 | d | 1H | H-5 |

| ~3.5 - 3.7 | sept | 1H | CH (isopropyl) |

| ~1.4 - 1.6 | d | 6H | CH₃ (isopropyl) |

| >10 (broad) | s | 1H | N-H |

Causality Behind Assignments:

-

Aromatic Protons (H-4 and H-5): These protons are on the pyridazine ring and are expected to appear as doublets due to coupling with each other. Their downfield shift is a result of the aromatic ring current and the electron-withdrawing nature of the bromine atom and the protonated nitrogen.

-

Isopropyl Group: The methine proton (CH) will appear as a septet due to coupling with the six equivalent methyl protons. The methyl protons (CH₃) will appear as a doublet due to coupling with the single methine proton.

-

N-H Proton: The proton attached to the nitrogen will be significantly deshielded and is often broad due to quadrupolar relaxation and chemical exchange. Its chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 170 | C-6 |

| ~145 - 150 | C-3 |

| ~135 - 140 | C-4 |

| ~130 - 135 | C-5 |

| ~30 - 35 | CH (isopropyl) |

| ~20 - 25 | CH₃ (isopropyl) |

Causality Behind Assignments:

-

Aromatic Carbons: The carbons of the pyridazine ring are in the typical aromatic region. C-3 and C-6 will be the most downfield due to their direct attachment to the electronegative bromine and nitrogen/isopropyl groups, respectively. The presence of the electron-withdrawing bromine atom will deshield C-3.[2]

-

Isopropyl Carbons: The chemical shifts for the isopropyl carbons are in the expected aliphatic region.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the range of -2 to 16 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C (typically 1024 or more scans).

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound will be dominated by vibrations of the pyridazinium ring and the isopropyl group. The formation of the hydrobromide salt is expected to cause shifts in the ring vibration frequencies compared to the free base.[3]

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | C-H stretching (aromatic) |

| ~2970 - 2870 | Medium-Strong | C-H stretching (aliphatic) |

| ~2800 - 2400 | Broad, Medium | N⁺-H stretching |

| ~1620 - 1580 | Strong | C=N and C=C stretching (ring vibrations) |

| ~1470 - 1450 | Medium | C-H bending (aliphatic) |

| ~1100 - 1000 | Medium | C-H in-plane bending (aromatic) |

| ~850 - 800 | Strong | C-H out-of-plane bending (aromatic) |

| ~700 - 600 | Medium-Strong | C-Br stretching |

Causality Behind Assignments:

-

N⁺-H Stretching: The broad absorption in the 2800-2400 cm⁻¹ region is a characteristic feature of amine salts and is attributed to the stretching vibration of the N⁺-H bond.

-

Ring Vibrations: The C=N and C=C stretching vibrations of the pyridazinium ring are expected at a higher frequency compared to the neutral pyridazine due to the increased bond order upon protonation.[3]

-

C-Br Stretching: The carbon-bromine bond will have a characteristic stretching vibration in the fingerprint region.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is crucial for determining the molecular weight and elucidating the structure. For this compound, electrospray ionization (ESI) would be a suitable technique to observe the cationic species.

Table 4: Predicted Mass Spectrometry Data for this compound (ESI+)

| m/z | Assignment |

| 201/203 | [M+H]⁺ (protonated free base) |

| 186/188 | [M+H - CH₃]⁺ |

| 122 | [M+H - Br]⁺ |

Causality Behind Assignments:

-

Molecular Ion Peak: The most prominent peak is expected to be the protonated molecular ion of the free base, [M+H]⁺. Due to the presence of bromine, a characteristic isotopic pattern will be observed with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br).[4]

-

Fragmentation: Common fragmentation pathways for pyridazines involve the loss of substituents. The loss of a methyl group from the isopropyl moiety would result in a fragment at m/z 186/188. Loss of the bromine radical is also a plausible fragmentation pathway.

Predicted Fragmentation Pathway

Caption: A simplified representation of a potential fragmentation pathway.

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic patterns to confirm the presence of bromine.

Conclusion

The spectroscopic characterization of this compound, as outlined in this guide, provides a robust framework for its unequivocal identification and structural verification. The predicted NMR, IR, and MS data, grounded in the fundamental principles of spectroscopy and analogies to related structures, offer a reliable reference for researchers. By following the detailed experimental protocols and understanding the causal relationships behind the spectral features, scientists can confidently work with this and similar pyridazine derivatives in their research and development endeavors.

References

- Katritzky, A. R., & Ambler, A. P. (1963). Infrared Spectra of Heterocyclic Compounds. In Physical Methods in Heterocyclic Chemistry (Vol. 2, pp. 161-360). Academic Press.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

SpectraBase. (n.d.). 3-BROMO-6-METHYLPYRIDAZINE. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, October 24). 2.7 Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

Sources

Navigating the Stability Landscape of 3-Bromo-6-isopropyl-pyridazine Hydrobromide: A Comprehensive Technical Guide

For Immediate Release

[City, State] – [Date] – As the landscape of pharmaceutical development continues to evolve, a deep understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) is paramount to ensuring drug product quality, safety, and efficacy. This in-depth technical guide offers a comprehensive exploration of the stability and storage conditions for 3-Bromo-6-isopropyl-pyridazine hydrobromide, a key intermediate in the synthesis of various biologically active molecules. Authored for researchers, scientists, and drug development professionals, this document provides a detailed analysis of the compound's stability profile, potential degradation pathways, and best practices for its handling and storage.

Introduction: The Significance of this compound

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its unique structural motif serves as a versatile scaffold for the development of novel therapeutic agents targeting a range of diseases. The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, imparts specific electronic and steric properties that are crucial for molecular recognition and biological activity. The bromo and isopropyl substituents further modulate its physicochemical characteristics, influencing its reactivity and potential as a drug candidate.

The hydrobromide salt form is often utilized to enhance the solubility and handling properties of the parent molecule. However, the presence of the hydrobromide counter-ion also introduces considerations regarding hygroscopicity and solid-state stability, which are critical aspects to manage throughout the drug development lifecycle.

Physicochemical Properties and Intrinsic Stability

A thorough understanding of the intrinsic stability of this compound is the foundation for developing robust storage and handling protocols. Key physicochemical properties are summarized in the table below.

| Property | Value/Information | Source |

| Molecular Formula | C7H10Br2N2 | Inferred |

| Molecular Weight | 281.98 g/mol | Inferred |

| Appearance | Off-white to light yellow solid | Supplier Data |

| Storage Temperature | -20°C (for the free base) |

The stability of pyridazine derivatives can be influenced by several factors, including their susceptibility to oxidation at the nitrogen atoms and the potential for photodegradation.[1] The presence of the bromine atom may also influence the molecule's reactivity and degradation pathways.

Critical Stability Factors and Potential Degradation Pathways

The long-term stability of this compound is contingent on controlling key environmental factors. A proactive approach to understanding and mitigating potential degradation is essential.

Hydrolytic Stability

Pyridazinone derivatives, which share a similar core structure, have been noted to be susceptible to hydrolysis under strongly acidic or basic conditions. Therefore, it is crucial to investigate the hydrolytic stability of this compound across a range of pH values. The hydrobromide salt, upon dissolution, will create a mildly acidic environment.

Potential Hydrolytic Degradation: Under harsh acidic or basic conditions, the pyridazine ring could potentially undergo cleavage, or the bromo-substituent could be susceptible to nucleophilic substitution by hydroxide ions, leading to the formation of hydroxylated impurities.

Oxidative Stability

The nitrogen atoms in the pyridazine ring are potential sites for oxidation.[1] Exposure to oxidizing agents or atmospheric oxygen over time could lead to the formation of N-oxide derivatives.

Potential Oxidative Degradation: The primary degradation products under oxidative stress are likely to be the corresponding N-oxides. The presence of the electron-donating isopropyl group may influence the susceptibility of the ring to oxidation.

Thermal Stability

Supplier data for the free base form of 3-Bromo-6-isopropyl-pyridazine recommends storage at -20°C, suggesting that the compound may have limited stability at ambient temperatures over extended periods.[2] Thermal stress can accelerate various degradation reactions. For the hydrobromide salt, thermal stress can also lead to disproportionation, where the salt reverts to its free base and hydrobromic acid.[3]

Potential Thermal Degradation: At elevated temperatures, general decomposition of the molecule can occur. For the hydrobromide salt, disproportionation is a key concern, which can be exacerbated by the presence of moisture.

Photostability

Heterocyclic aromatic compounds are often susceptible to photodegradation upon exposure to UV or visible light. Studies on pyridazine have shown that it can undergo photocatalytic degradation.[3][4] The rate and pathway of photodegradation are influenced by the molecular structure.

Potential Photodegradation Pathway:

Figure 1: A simplified workflow illustrating a potential photodegradation pathway.

Exposure to light can lead to the formation of reactive intermediates that can then undergo a variety of reactions, including ring cleavage or reactions with other molecules, leading to a complex mixture of degradation products.

Hygroscopicity and Its Implications

The hydrobromide salt form of an API often increases its propensity to absorb moisture from the atmosphere, a property known as hygroscopicity. This can have significant consequences for the material's physical and chemical stability, as well as its handling and processing characteristics.

Characterization of Hygroscopicity

The hygroscopic nature of this compound should be quantitatively assessed using dynamic vapor sorption (DVS) analysis to generate a moisture sorption-desorption isotherm. This will reveal the extent and rate of water uptake at various relative humidity (RH) levels.

Based on the percentage of moisture absorbed under specific conditions (e.g., 24 hours at 25°C and 80% RH), the compound can be classified according to the European Pharmacopoeia standards.[5][6]

| Hygroscopicity Class | Weight Increase |

| Non-hygroscopic | < 0.12% |

| Slightly hygroscopic | ≥ 0.2% and < 2% |

| Hygroscopic | ≥ 2% and < 15% |

| Very hygroscopic | ≥ 15% |

Impact of Moisture

The presence of absorbed water can:

-

Induce chemical degradation: Water can act as a reactant in hydrolytic degradation pathways.

-

Promote solid-state changes: Moisture can lead to deliquescence (dissolving in absorbed water), amorphous-to-crystalline transitions, or polymorphic transformations.

-

Affect physical properties: Increased moisture content can lead to powder clumping, poor flowability, and difficulties in weighing and formulation.

Recommended Storage and Handling Conditions

Based on the potential stability liabilities, the following storage and handling conditions are recommended for this compound to ensure its integrity.

Storage

-

Temperature: Long-term storage at -20°C ± 5°C is recommended. For short-term storage, conditions should be maintained at 2-8°C.

-

Humidity: The compound should be stored in a dry environment, preferably in a desiccator with a suitable desiccant or in a controlled low-humidity chamber.

-

Light: Protect from light by storing in amber glass vials or other light-opaque containers.

-

Inert Atmosphere: For highly sensitive batches or long-term archival, storage under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidation.

Handling

-

Controlled Environment: Weighing and handling of the powdered API should be performed in a controlled environment with low relative humidity, such as a glove box or a balance enclosure with humidity control.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn. For handling larger quantities of the powder, respiratory protection may be necessary to avoid inhalation.[7][8]

-

Material Compatibility: Use glass or other inert materials for spatulas and containers to avoid any potential interactions.

-

Container Sealing: Ensure that containers are tightly sealed immediately after use to minimize exposure to atmospheric moisture and air.

Experimental Protocol: Forced Degradation and Stability-Indicating Method Development

To thoroughly investigate the stability of this compound and to develop a stability-indicating analytical method, a forced degradation study is essential. The goal is to induce degradation to a level of 5-20% to ensure that potential degradation products are formed at detectable levels.

Forced Degradation Protocol

The following table outlines the recommended stress conditions for the forced degradation study. A control sample (unstressed) should be analyzed alongside the stressed samples.

| Stress Condition | Proposed Protocol |

| Acid Hydrolysis | Dissolve the compound in 0.1 N HCl and heat at 60°C for 24 hours. |

| Base Hydrolysis | Dissolve the compound in 0.1 N NaOH and heat at 60°C for 24 hours. |

| Oxidation | Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours. |

| Thermal Degradation | Store the solid compound at 80°C for 48 hours. |

| Photostability | Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control should be included. |

Development of a Stability-Indicating HPLC Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is the analytical technique of choice for monitoring the stability of small molecule APIs. The following provides a starting point for method development.

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: AcetonitrileGradient elution may be required to resolve all degradation products. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at a wavelength of maximum absorbance (to be determined by UV scan, e.g., 254 nm) |

| Injection Volume | 10 µL |

Method Validation: Once developed, the analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. The key aspect of a stability-indicating method is its ability to resolve the main peak from all potential degradation products and process-related impurities.

Figure 2: Workflow for forced degradation and stability-indicating method development.

Conclusion

The stability and appropriate storage of this compound are critical for maintaining its quality and ensuring the reliability of research and development outcomes. This technical guide has outlined the key stability considerations, including the potential for hydrolytic, oxidative, thermal, and photodegradation, as well as the importance of managing its hygroscopic nature. By implementing the recommended storage and handling procedures and conducting thorough stability studies using a validated stability-indicating analytical method, researchers and drug development professionals can ensure the integrity of this valuable chemical entity. A proactive and scientifically grounded approach to stability assessment is not merely a regulatory requirement but a cornerstone of good scientific practice that ultimately contributes to the successful development of new medicines.

References

- Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility. Journal of Pharmaceutical Sciences.

- 3-Bromo-6-isopropylpyridazine. ChemScene.

- The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry.

- Photocatalytic degradation of N-heterocyclic aromatics—effects of number and position of nitrogen atoms in the ring. Environmental Science and Pollution Research.

- Classification of Hygroscopicity. Pharma Growth Hub.

- Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics.

- Photochemistry of Pyridazine N-oxides: A Versatile Tool for Heterocycle Synthesis. University of California, Irvine.

- Recent Advancements in Photocatalytic Synthesis of Five Membered Nitrogen Heterocycles and Their Deriv

- Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo.

- Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species. PubMed Central.

- HYGROSCOPIC MATERIALS & CLASSIFIC

- A Novel Approach to the Pyrido[4,3-c]pyridazine Ring.

- Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen

- API Pond Salt. Mars Fishcare.

- Pyridazine. Wikipedia.

- Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: A systematic approach.

- Sorption of Water Vapor on Poly-L-lysine Hydrobromide. J-STAGE.

- Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)

- A New Validated Stability Indicating RP-HPLC Method for Simultaneous Estimation of Pyridoxine Hydrochloride and Meclizine Hydrochloride in Pharmaceutical Solid Dosage Forms.

- Degradation of Chemical Threats by Brominated Polymer Networks.

- Hazardous-Drug API Powder Safety. Labcompare.

- Pharmaceutical Powder Handling 101: Safety, Compliance & Containment. ILC Dover.

- GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPAR

- Assuring the Safe Handling of Potent APIs, Intermediates, and Solid-Dosage Drugs. Pharmaceutical Technology.

- A Guide to Processing and Holding Active Pharmaceutical Ingredients. Powder Systems.

- Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. PubMed Central.

- Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma.

- Reverse-phase HPLC analysis and purific

- Moisture Sorption Characteristics in Pharmaceutical M

- Reversed Phase Selectivity. Phenomenex.

- 3-Bromo-6-methoxypyridazine. PubChem.

- An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. IOSR Journal of Pharmacy.

- Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma.

- Moisture Sorption Isotherms. ProUmid.

- Application Note Fundamentals of Moisture Sorption Isotherms. METER Group.

- Moisture sorption isotherm. Wikipedia.

- Reversed Phase HPLC Method Development. Phenomenex.

- Degradation of Brominated Organic Compounds (Flame Retardants)

- 3-Bromo-6-hydrazinyl-4-isopropylpyridazine. BLD Pharm.

- Synthesis of functionalized pyridazin-3(2H)-ones via bromine-magnesium exchange on bromopyridazin-3(2H)-ones. PubMed.

- 3-Bromo-6-chloroimidazo(1,2-b)pyridazine. PubChem.

- Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. MDPI.

- 3-Bromopyridazine hydrobromide. BLD Pharm.

- This compound 250mg. Dana Bioscience.

- Isosorbide-based aspirin prodrugs. II.

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. | Sigma-Aldrich [sigmaaldrich.com]

- 3. Photocatalytic degradation of N-heterocyclic aromatics—effects of number and position of nitrogen atoms in the ring | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. pharmagrowthhub.com [pharmagrowthhub.com]

- 6. asiapharmaceutics.info [asiapharmaceutics.info]

- 7. labcompare.com [labcompare.com]

- 8. ilcdover.com [ilcdover.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Bromo-6-isopropyl-pyridazine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 3-Bromo-6-isopropyl-pyridazine hydrobromide, a heterocyclic compound of interest in medicinal chemistry and drug development. The pyridazine core is a recognized privileged structure, and understanding the nuanced structural features of its derivatives is paramount for rational drug design.[1] This document synthesizes experimental data from spectroscopic techniques and theoretical insights from computational modeling to offer a detailed exploration of the title compound's architecture, from its synthesis to its three-dimensional conformation. Key sections include a plausible synthetic pathway, in-depth analysis of its expected spectroscopic signatures (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry), and a discussion of its conformational isomers and their relative energies. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel pyridazine-based therapeutic agents.

Introduction

Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant attention in the pharmaceutical and agrochemical industries due to their wide range of biological activities.[1] The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, imparts unique physicochemical properties to molecules, including enhanced aqueous solubility and the ability to participate in hydrogen bonding, which are often desirable in drug candidates. The introduction of bromine and isopropyl substituents at the 3 and 6 positions, respectively, is anticipated to modulate the electronic and steric properties of the pyridazine core, potentially influencing its interaction with biological targets. The hydrobromide salt form is often utilized to improve the solubility and stability of parent compounds. A thorough understanding of the molecular structure and preferred conformation of this compound is therefore essential for elucidating its structure-activity relationships (SAR) and for the rational design of new, more potent analogs.

Synthesis and Purification

The synthesis of 3-Bromo-6-isopropyl-pyridazine can be approached through a multi-step pathway, leveraging established methodologies for the preparation of 3,6-disubstituted pyridazines. A plausible synthetic route is outlined below, commencing from commercially available starting materials.

Proposed Synthetic Pathway

The synthesis of 3-Bromo-6-isopropyl-pyridazine can be envisioned starting from 3,6-dichloropyridazine. This common precursor allows for sequential nucleophilic substitution and cross-coupling reactions to introduce the desired functionalities.

Experimental Protocol: Synthesis of 3-Bromo-6-isopropyl-pyridazine

Step 1: Synthesis of 3-Chloro-6-isopropyl-pyridazine

-

To a solution of 3,6-dichloropyridazine in an anhydrous ethereal solvent such as THF, add a catalytic amount of a palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).

-

Cool the mixture to 0 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a solution of isopropylmagnesium chloride (a Grignard reagent) in THF to the reaction mixture. The stoichiometry should be carefully controlled to favor mono-substitution.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent like ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3-chloro-6-isopropyl-pyridazine.

Step 2: Synthesis of 3-Bromo-6-isopropyl-pyridazine

-

Dissolve 3-chloro-6-isopropyl-pyridazine in a suitable solvent such as acetonitrile.

-

Add a brominating agent. A halogen exchange reaction using a bromide salt like sodium bromide in the presence of a catalyst, or direct bromination with a reagent like N-bromosuccinimide (NBS) under radical initiation, could be explored. For a halogen exchange, heating the reaction mixture may be necessary.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to obtain 3-Bromo-6-isopropyl-pyridazine.

Experimental Protocol: Preparation of this compound

-

Dissolve the purified 3-Bromo-6-isopropyl-pyridazine in a dry, aprotic solvent such as diethyl ether or dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrogen bromide in a suitable solvent (e.g., HBr in acetic acid or ethereal HBr) dropwise with stirring.

-

A precipitate of the hydrobromide salt should form.

-

Collect the solid by filtration.

-

Wash the precipitate with cold, dry diethyl ether to remove any unreacted starting material.

-

Dry the product under vacuum to yield this compound.

Molecular Structure and Spectroscopic Characterization

The molecular structure of this compound has been elucidated through a combination of spectroscopic techniques and supported by computational modeling.

Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the pyridazine ring, a septet for the isopropyl CH, and a doublet for the isopropyl CH₃ groups. Protonation will likely cause a downfield shift of all signals. |

| ¹³C NMR | Aromatic carbons of the pyridazine ring and aliphatic carbons of the isopropyl group. |

| FT-IR | Characteristic aromatic C-H and C=C stretching, C-Br stretching, and broad N-H stretching bands from the pyridazinium moiety. |

| Mass Spec. | A molecular ion peak corresponding to the free base, with a characteristic isotopic pattern for bromine (M+ and M+2 peaks of similar intensity). Fragmentation may involve loss of the isopropyl group. |

¹H and ¹³C NMR Spectroscopy

The proton and carbon NMR spectra are essential for confirming the substitution pattern of the pyridazine ring.

-

¹H NMR: The spectrum of the free base, 3-Bromo-6-isopropyl-pyridazine, is expected to show two doublets in the aromatic region corresponding to the protons at the C4 and C5 positions of the pyridazine ring. The isopropyl group will exhibit a septet for the methine proton and a doublet for the two equivalent methyl groups. Upon protonation to form the hydrobromide salt, the electron-withdrawing effect of the pyridazinium cation will cause a downfield shift of all proton signals.

-

¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the four unique carbons of the pyridazine ring and the two carbons of the isopropyl group. The carbon attached to the bromine atom (C3) will be significantly deshielded.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands are:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.

-

~2900-2800 cm⁻¹: Aliphatic C-H stretching vibrations of the isopropyl group.

-

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the pyridazine ring.

-

~2700-2200 cm⁻¹ (broad): N-H stretching of the pyridazinium cation, often appearing as a broad band due to hydrogen bonding with the bromide counter-ion.[2]

-

~700-500 cm⁻¹: C-Br stretching vibration.

Mass Spectrometry

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound. For 3-Bromo-6-isopropyl-pyridazine, the mass spectrum will show a characteristic isotopic pattern for bromine, with two molecular ion peaks (M⁺ and M⁺+2) of nearly equal intensity.[3] Common fragmentation pathways may include the loss of the isopropyl group or the bromine atom.

Conformational Analysis

The conformation of this compound, particularly the orientation of the isopropyl group relative to the pyridazine ring, is of interest as it can influence the molecule's overall shape and its ability to interact with biological macromolecules.

Rotational Isomers

Rotation around the single bond connecting the isopropyl group to the pyridazine ring can lead to different conformational isomers. Computational modeling can be employed to predict the relative energies of these conformers.

Computational Modeling

Molecular mechanics and quantum chemical calculations can be used to determine the preferred conformation of the molecule. These calculations can provide insights into the dihedral angle between the isopropyl group and the pyridazine ring that corresponds to the lowest energy state. Steric hindrance between the isopropyl group and the adjacent nitrogen atom of the pyridazine ring is expected to be a key factor in determining the most stable conformation. In the hydrobromide salt, electrostatic interactions between the pyridazinium ring and the bromide anion will also play a role in the overall conformational preference.[4]

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure and conformation of this compound. Through a combination of proposed synthetic methodologies, predicted spectroscopic data, and theoretical conformational analysis, a detailed picture of this molecule has been constructed. The information presented herein is intended to be a valuable resource for researchers in the field of medicinal chemistry, aiding in the design and synthesis of novel pyridazine-based compounds with potential therapeutic applications. Further experimental work, particularly X-ray crystallographic analysis, would be beneficial to definitively confirm the solid-state structure and packing of this compound.

References

- Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. 1960;8:289-294.

- Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phenoxypropyl)pyridinium bromide.

- Crystal structure and Hirshfeld surface analysis of a pyridiniminium bromide salt: 1-[2-([1,1′-biphenyl]-4-yl)-2-oxoethyl]-3-methyl-1,4-dihydropyridin-4-iminium bromide.

- Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. Journal of Computer-Aided Molecular Design. 1991;5(3):205-212.

-

Conformational analyses of two pyridazino[4,5-b][2][5]oxazepines and a pyridazino[4,5-b][2][5]thiazepine. Journal of Molecular Structure. 1997;412(1-2):119-125.

- Conformational studies of hexahydropyridazine derivatives. Accounts of Chemical Research. 1978;11(4):146-152.

- Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules. 2020;25(21):5168.

- SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. 2021.

- Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evalu

- Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Georgia Southern University. 2023.

- Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries. Tetrahedron Letters. 2008;49(1):145-148.

- How to Synthesize 3-Amino-4-bromo-6-chloropyridazine? Guidechem. 2021.

- 3-bromo-6-methylpyridazine synthesis. ChemicalBook.

- Synthesis of pyridazines. Organic Chemistry Portal.

- Salts of pyridazine compounds.

- METHOD FOR PREPARING NEW PYRIDAZINS AND PHARMACEUTICAL COMPOSITIONS CONTAINING THEM.

- 3-Bromo-6-hydrazinyl-4-isopropylpyridazine. BLD Pharm.

- 3-bromo-6-isopropylpyridazine,1086383-70-1. Amadis Chemical.

- 3-Bromo-6-phenylpyridazine. Sigma-Aldrich.

- 3-BROMO-6-METHYLPYRIDAZINE. SpectraBase.

- Pyridazine, 3-bromo- (9CI)(88491-61-6) 1H NMR spectrum. ChemicalBook.

- The Infrared Spectra of Aryldiazonium Salts. Journal of the American Chemical Society. 1953;75(17):4231-4234.

- Infra-red absorption spectra of pyrylium salts. Spectrochimica Acta. 1962;18(7):929-936.

- Table of Characteristic IR Absorptions.

- Infrared Spectroscopy Absorption Table. Chemistry LibreTexts.

- mass spectrum of 2-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl bromide. Doc Brown's Chemistry.

- Mass Spectrometry - Fragmentation P

- Tandem mass spectrometric study of annelation isomers of the novel thieno[3´,2´:4,5]pyrido[2,3-d]pyridazine ring system. Rapid Communications in Mass Spectrometry. 2011;25(23):3595-3602.

- Native Mass Spectrometry and Gas-phase Fragmentation Provide Rapid and In-depth Topological Characterization of a PROTAC Ternary Complex. Journal of the American Society for Mass Spectrometry. 2021;32(7):1786-1796.

- Mass Spectrometry Fragment

- mp-22867: RbBr (Cubic, Fm-3m, 225).

- data set 1898 (atomic structure).

- 3-Bromo-6-isopropylpyridazine. PubChem.

- SID 482281991. PubChem.

- Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules. 2023;28(14):5531.

Sources

- 1. mdpi.com [mdpi.com]

- 2. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 3. Native Mass Spectrometry and Gas-phase Fragmentation Provide Rapid and In-depth Topological Characterization of a PROTAC Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2007127448A2 - Salts of pyridazine compounds - Google Patents [patents.google.com]

review of synthetic routes for substituted pyridazines

An In-depth Technical Guide to the Synthetic Routes for Substituted Pyridazines

Introduction: The Pyridazine Core in Modern Chemistry

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science.[1] Its unique physicochemical properties—including a high dipole moment, weak basicity, and robust hydrogen-bonding capabilities—make it an attractive component in drug design.[1] Pyridazine derivatives are found in a range of pharmacologically active compounds, from the antidepressant Minaprine to the antihypertensive Hydralazine, and are key components in agrochemicals like the herbicide Chloridazone.[2] The recent FDA approval of drugs like relugolix and deucravacitinib, both containing a pyridazine moiety, underscores the continued relevance and potential of this heterocycle in developing next-generation therapeutics.[1]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies for constructing and functionalizing the pyridazine ring. We will move beyond simple reaction schemes to explore the mechanistic underpinnings and strategic considerations that guide the choice of a particular synthetic route, ensuring a blend of technical accuracy and field-proven insight.

Pillar 1: Classical Synthesis via 1,4-Dicarbonyl Condensation

The most established and fundamental approach to the pyridazine core involves the cyclocondensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives.[3] This method's enduring utility lies in its simplicity and the ready availability of starting materials.

Mechanistic Rationale

The reaction proceeds through a sequential double condensation. One nitrogen atom of the hydrazine molecule acts as a nucleophile, attacking one of the carbonyl carbons. The resulting hemiaminal dehydrates to form a hydrazone intermediate. An intramolecular cyclization then occurs as the second nitrogen atom attacks the remaining carbonyl group, followed by a final dehydration step to yield the aromatic pyridazine ring (or a dihydropyridazine, which can be subsequently oxidized).[4][5] The choice of a saturated or α,β-unsaturated dicarbonyl substrate determines whether the initial product is a dihydropyridazine or the fully aromatic pyridazine.[3][4][6]

Caption: General workflow for pyridazine synthesis via dicarbonyl condensation.

Substrate Variations and Strategic Considerations

The versatility of this method stems from the wide array of accessible 1,4-dicarbonyl precursors:

-

Saturated 1,4-Diketones: Reacting saturated diketones with hydrazine typically yields a 1,4-dihydropyridazine intermediate, which requires a subsequent oxidation step (e.g., with chromium trioxide or DDQ) to achieve the aromatic pyridazine.[4][6]

-

γ-Keto Acids and Esters: These are among the most common precursors, directly yielding pyridazinone derivatives upon reaction with hydrazine.[6] The choice of a keto acid versus a keto ester can influence reaction conditions but ultimately leads to the stable pyridazinone core.

-

Maleic Anhydride Derivatives: Condensation of substituted maleic anhydrides with hydrazines is a powerful route to pyridazinediones, which are valuable intermediates for further functionalization.[6]

| Precursor Type | Hydrazine Derivative | Typical Conditions | Product Type | Yield Range |

| Saturated 1,4-Diketone | Hydrazine Hydrate | 1. Reflux in EtOH; 2. Oxidation (CrO₃/AcOH) | 3,6-Disubstituted Pyridazine | 60-85% |

| γ-Keto Acid | Hydrazine Hydrate | Reflux in AcOH or EtOH | 6-Substituted Pyridazin-3(2H)-one | 75-95% |

| Maleic Anhydride | Phenylhydrazine | Reflux in Glacial AcOH | 2-Phenylpyridazinedione | 80-90% |

| α,β-Unsaturated Diketone | Hydrazine Hydrate | Reflux in EtOH | 3,6-Disubstituted Pyridazine | 70-90% |

Table 1: Comparison of 1,4-dicarbonyl precursors for pyridazine synthesis.

Pillar 2: Modern Synthesis via Cycloaddition Reactions

Cycloaddition reactions represent a highly efficient and regioselective strategy for constructing the pyridazine ring, offering access to complex substitution patterns that are challenging to achieve through classical condensation.

Inverse Electron-Demand Diels-Alder (IEDDA) Reactions

The IEDDA reaction is arguably one of the most powerful modern tools for pyridazine synthesis.[7] This strategy inverts the typical electronic demand of the Diels-Alder reaction, employing an electron-deficient diene, most commonly a 1,2,4,5-tetrazine, which reacts with an electron-rich dienophile (e.g., an alkene, alkyne, or enol ether).[7][8]

Causality of the Mechanism: The reaction is initiated by a [4+2] cycloaddition between the tetrazine and the dienophile. This forms an unstable bicyclic intermediate which rapidly undergoes a retro-Diels-Alder reaction, extruding a molecule of dinitrogen (N₂) to form a dihydropyridazine.[9] If an alkyne is used as the dienophile, the aromatic pyridazine is formed directly. If an alkene is used, a subsequent oxidation or elimination step is often required to achieve aromatization. The high regioselectivity is governed by the frontier molecular orbital interactions between the diene and dienophile.[9]

Caption: Mechanism of the Inverse Electron-Demand Diels-Alder (IEDDA) reaction.

This method is exceptionally versatile and has been used in complex settings, including for the synthesis of pyridazines on DNA-encoded libraries.[8] The use of fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to drastically accelerate the reaction, often leading to high yields of a single regioisomer.[10]

Aza-Diels-Alder Reactions of 1,2,3-Triazines

A related and highly effective strategy involves the aza-Diels-Alder reaction of 1,2,3-triazines with electron-rich alkynes, such as 1-propynylamines.[11][12][13] This metal-free approach provides highly regioselective access to 6-aryl-pyridazin-3-amines under neutral conditions, making it attractive for synthesizing libraries of drug-like molecules.[11][14] The reaction proceeds via an inverse electron-demand mechanism where the triazine acts as the aza-diene.[11] The broad substrate scope and tolerance for various functional groups highlight its synthetic utility.[12][13]

Pillar 3: Transition-Metal Catalyzed Routes

Transition-metal catalysis offers unique pathways for both the construction and functionalization of the pyridazine core, often under mild conditions with high efficiency.

Catalytic Cyclization Reactions

Copper-catalyzed reactions have emerged as a valuable tool. For example, the aerobic 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones can provide either 1,6-dihydropyridazines or fully aromatic pyridazines depending on the choice of solvent.[14] Using acetonitrile favors the formation of the dihydropyridazine, while switching to acetic acid promotes in-situ oxidation to the pyridazine.[14] This demonstrates how reaction parameters can be rationally tuned to control the final product.

Tandem Catalysis for Fused Systems

For the synthesis of more complex, fused pyridazine systems, tandem catalytic processes are particularly powerful. A notable example is the synthesis of furo[2,3-c]pyridazines from an accessible 2-bromo-3-aminopyridizinone skeleton.[15] This transformation is achieved through a one-pot, tandem Sonogashira coupling–cycloisomerization sequence. The palladium-catalyzed Sonogashira reaction first couples a terminal alkyne to the bromo-pyridazine, and a subsequent gold- or copper-catalyzed cycloisomerization step constructs the furan ring. This approach elegantly builds molecular complexity in a single operation.

Caption: Workflow for tandem Sonogashira/cycloisomerization synthesis.

Experimental Protocols: A Self-Validating System

The trustworthiness of a synthetic method is validated by its reproducibility. Below are detailed, step-by-step protocols for two key transformations described in this guide.

Protocol 1: Classical Synthesis of 6-phenylpyridazin-3(2H)-one from γ-Keto Acid

This protocol is adapted from common procedures for the condensation of γ-keto acids with hydrazine.[6]

Objective: To synthesize 6-phenylpyridazin-3(2H)-one via cyclocondensation.

Materials:

-

4-oxo-4-phenylbutanoic acid (1.0 eq)

-

Hydrazine hydrate (1.2 eq)

-

Glacial acetic acid (solvent)

-

Ethanol (for recrystallization)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 4-oxo-4-phenylbutanoic acid (e.g., 5.0 g, 28.1 mmol).

-

Add glacial acetic acid (50 mL) to dissolve the starting material.

-

Add hydrazine hydrate (e.g., 1.7 g, 33.7 mmol) dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate/hexane eluent).

-

After completion, allow the mixture to cool to room temperature, during which a precipitate should form.

-

Pour the cooled reaction mixture into ice-water (200 mL) with stirring to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash the filter cake with cold water (3 x 30 mL).

-

Dry the crude product in a vacuum oven.

-

Recrystallize the crude solid from hot ethanol to yield pure 6-phenylpyridazin-3(2H)-one as a crystalline solid.

Protocol 2: IEDDA Synthesis of a 3,6-Disubstituted Pyridazine

This protocol is a representative example of an IEDDA reaction between a tetrazine and an alkyne, adapted from methodologies described in the literature.[10]

Objective: To synthesize 3,6-diphenylpyridazine via an IEDDA reaction.

Materials:

-

3,6-Diphenyl-1,2,4,5-tetrazine (1.0 eq)

-

Norbornadiene (as an alkene dienophile that converts to a stable byproduct) (2.0 eq)

-

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (solvent)

Procedure:

-

In a clean, dry vial under an inert atmosphere (e.g., Argon), dissolve 3,6-diphenyl-1,2,4,5-tetrazine (e.g., 234 mg, 1.0 mmol) in HFIP (5 mL). The solution should be deep pink/purple.

-

Add norbornadiene (e.g., 184 mg, 2.0 mmol) to the solution at room temperature.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be visually monitored by the disappearance of the tetrazine's color (fading from purple to yellow/colorless). The reaction is typically complete within 1-2 hours.

-

Once the reaction is complete (confirmed by TLC), remove the solvent (HFIP) under reduced pressure.

-

The crude residue contains the desired pyridazine and the dinitrogen-extruded norbornadiene adduct. Purify the product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate 3,6-diphenylpyridazine.

Conclusion and Future Outlook

The synthesis of substituted pyridazines has evolved from classical condensation reactions to highly sophisticated cycloaddition and transition-metal-catalyzed strategies. The choice of method is dictated by the desired substitution pattern, functional group tolerance, and the need for stereochemical or regiochemical control. Classical methods remain invaluable for their simplicity and scalability in accessing foundational pyridazinone cores. In contrast, modern IEDDA and other cycloaddition reactions provide unparalleled efficiency and precision for constructing highly decorated pyridazine scaffolds, which is essential for modern drug discovery programs.

Looking forward, the field is advancing toward even more efficient and sustainable methodologies. The development of novel multicomponent reactions and the application of skeletal editing techniques to interconvert different heterocyclic cores (e.g., pyridine-to-pyridazine) are poised to further expand the accessible chemical space of pyridazine derivatives, promising new innovations in medicine and materials science.[16]

References

-

A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. [Link]

-

Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Organic Chemistry Portal. [Link]

-

[3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. MDPI. [Link]

-

Regioselective construction of pyridazine and tetrahydrocinnoline derivatives via [4 + 2] cycloaddition–elimination with α-halogeno hydrazones and enaminones. Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry. [Link]

-

Synthesis of pyridazines. Organic Chemistry Portal. [Link]

-

Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules. [Link]

-

Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. RSC Publishing. [Link]

-

Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. ACS Publications. [Link]

-

Synthesis of Pyridazine. ChemTube3D. [Link]

-

Inverse-Electron-Demand Diels–Alder Reactions for the Synthesis of Pyridazines on DNA. ACS Publications. [Link]

-

Synthesis of Furo[2,3-c]pyridazines via Tandem Transition-Metal Catalysis. ACS Publications. [Link]

-

Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1-Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. PMC - NIH. [Link]

-

Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. ResearchGate. [Link]

-

Pyridazine Synthesis from 1,2,4,5-Tetrazines and Alkynes in 1,1,1,3,3,3-Hexafluoro-2-propanol through the Inverse Electron Demand Diels–Alder Reaction. Bulletin of the Chemical Society of Japan. [Link]

-

Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. ResearchGate. [Link]

-

Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

-

PYRIDAZINE#PYRIDAZINE SYNTHESIS. YouTube. [Link]

-

Transition Metal Catalyzed Pyrimidine, Pyrazine, Pyridazine and Triazine Synthesis. Elsevier. [Link]

-

The pyridazine heterocycle in molecular recognition and drug discovery. PMC - NIH. [Link]

-

Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins. YouTube. [Link]

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. sphinxsai.com [sphinxsai.com]

- 4. chemtube3d.com [chemtube3d.com]

- 5. youtube.com [youtube.com]

- 6. iglobaljournal.com [iglobaljournal.com]

- 7. Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01286K [pubs.rsc.org]

- 10. academic.oup.com [academic.oup.com]

- 11. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Pyridazine synthesis [organic-chemistry.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. youtube.com [youtube.com]

A Senior Application Scientist's Guide to the Safe Handling of Brominated Pyridazines